Superior Enzyme Inhibition Spectrum: Potent Activity Against OXA-48, a Critical Gap for Other BL/BLIs
Funobactam demonstrates a critical functional advantage over two major comparator BL/BLI combinations, imipenem/relebactam and meropenem/vaborbactam, against OXA-48-producing Klebsiella pneumoniae. In a neutropenic murine thigh infection model, a human-simulated regimen (HSR) of imipenem/funobactam led to a net reduction in bacterial burden, whereas the comparator regimens failed to inhibit enzyme-mediated hydrolysis and allowed bacterial growth [1].
| Evidence Dimension | In vivo antibacterial efficacy against OXA-48-harbouring K. pneumoniae |
|---|---|
| Target Compound Data | Net bacterial reduction |
| Comparator Or Baseline | Imipenem/relebactam and meropenem/vaborbactam: Net bacterial growth |
| Quantified Difference | Qualitative outcome difference (Reduction vs. Growth) |
| Conditions | Neutropenic murine thigh infection model; Human-simulated regimens (HSRs) assessed by 24 h change in log10 CFU/thigh |
Why This Matters
This evidence directly supports the selection of Funobactam over Relebactam- or Vaborbactam-based combinations when OXA-48-mediated resistance is confirmed or suspected, a common scenario where those alternatives are ineffective.
- [1] Fratoni, A. J., et al. Imipenem/funobactam (formerly XNW4107) in vivo pharmacodynamics against serine carbapenemase-producing Gram-negative bacteria: a novel modelling approach for time-dependent killing. Journal of Antimicrobial Chemotherapy, 2023, 78(9), 2343-2353. View Source
